![molecular formula C11H13ClF3NO2 B2564546 Clorhidrato de 3-amino-3-[3-(trifluorometil)fenil]propanoato de metilo CAS No. 1354951-67-9](/img/structure/B2564546.png)
Clorhidrato de 3-amino-3-[3-(trifluorometil)fenil]propanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is a derivative of propanoate, featuring an amino group and a trifluoromethyl-substituted phenyl ring
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is known that the trifluoromethyl group in the compound can form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction . This suggests that the compound might interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Given the presence of the trifluoromethyl group, it is possible that this compound could influence pathways involving electron transfer reactions
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The process begins with the preparation of the ester, which can be achieved through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-(trifluoromethyl)propionate
- 3-(Trifluoromethyl)aniline
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWMURZHACRUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)
![5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2564466.png)
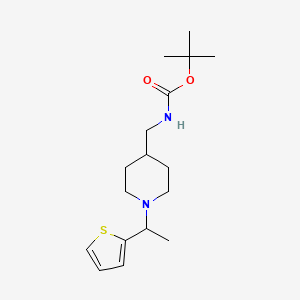
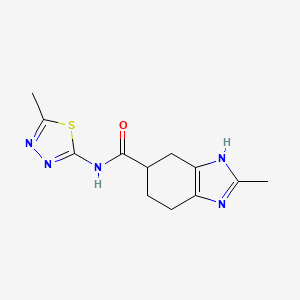
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2564471.png)

![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)
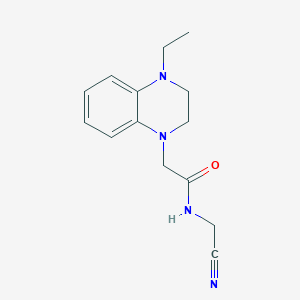
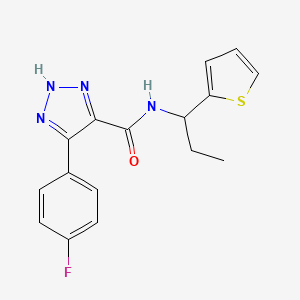
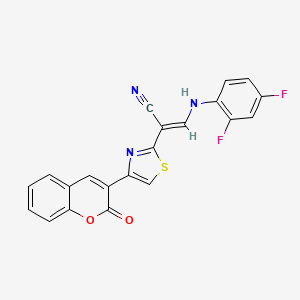
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2564482.png)
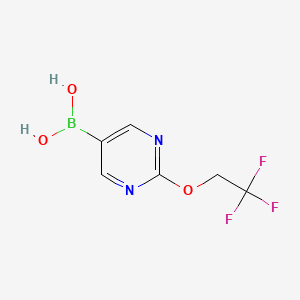
![N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2564484.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2564486.png)
